N-benzyl-N-hydroxy-2,2-dimethylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

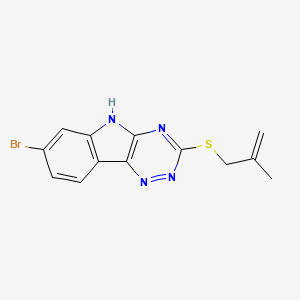

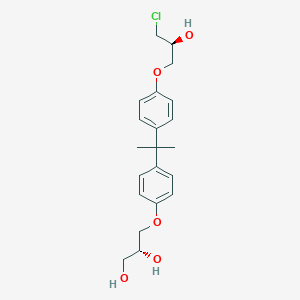

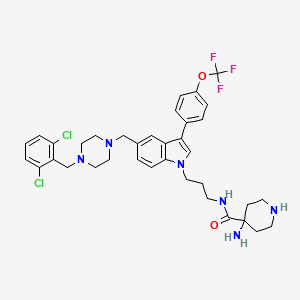

“N-benzyl-N-hydroxy-2,2-dimethylbutanamide” is a chemical compound with the molecular formula C13H19NO2 . It is used in various chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” consists of 13 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact mass is 180.138290 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” include a molecular weight of 221.30 . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 20 Ų .科学的研究の応用

Application in Systemic Inflammatory Response Syndrome (SIRS)

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

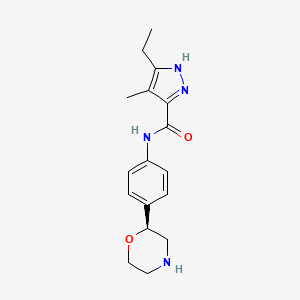

RIPA-56 has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) .

Methods of Application

RIPA-56 is a potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 (RIP1) kinase . It blocks the activity of RIP1 kinase, allowing for cell survival and proliferation in the presence of death receptor ligands .

Results or Outcomes

In the SIRS mice disease model, RIPA-56 efficiently reduced tumor necrosis factor alpha (TNFα)-induced mortality and multiorgan damage .

Application in Aging of the Mouse Male Reproductive System

Specific Scientific Field

This application falls under the field of Reproductive Biology .

Summary of the Application

RIPA-56 has been shown to block necroptosis and aging of the mouse male reproductive system .

Methods of Application

The specific methods of application are not detailed in the sources, but it is likely that RIPA-56 was administered to the mice in a controlled manner .

Results or Outcomes

The specific results or outcomes are not detailed in the sources, but it is stated that RIPA-56 was successful in blocking necroptosis and aging of the mouse male reproductive system .

Application in Multiple Sclerosis (MS)

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

RIPA-56 has been shown to protect myelin structures by blocking the demyelination and inflammation of spinal cord white matter in mice experimental autoimmune encephalomyelitis (EAE)-induced models, halting the progression of multiple sclerosis (MS) .

Methods of Application

RIPA-56 is administered to EAE-induced mice models to inhibit the activity of RIP1 kinase .

Results or Outcomes

The administration of RIPA-56 was successful in halting the progression of MS by protecting myelin structures and blocking the demyelination and inflammation of spinal cord white matter .

特性

IUPAC Name |

N-benzyl-N-hydroxy-2,2-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYVHIKSFXVDBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-hydroxy-2,2-dimethylbutanamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)